2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound featuring a triazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the piperidine ring, and the pyridine ring, followed by their assembly into the final compound. Common reagents used in these reactions include cyclopropylamine, methyl isocyanate, and various catalysts to facilitate the formation of the triazole and piperidine rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide variety of products, depending on the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and other active sites, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Oxadiazole Derivatives: These compounds also contain nitrogen and oxygen heteroatoms and have been studied for their antimicrobial and antiviral properties.
Indole Derivatives: Indole compounds are structurally similar and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile apart is its unique combination of the triazole, piperidine, and pyridine rings, which may confer distinct biological activities and therapeutic potential. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H20N6O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H20N6O/c1-21-17(24)23(14-4-5-14)16(20-21)12-6-9-22(10-7-12)15-13(11-18)3-2-8-19-15/h2-3,8,12,14H,4-7,9-10H2,1H3 |
InChI Key |
LCJOGPCFBVXPRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=C(C=CC=N3)C#N)C4CC4 |
Origin of Product |
United States |
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